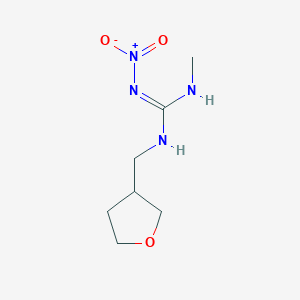
Dinotefuran
Übersicht
Beschreibung
(E)-dinotefuran is a dinotefuran.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Dinotefuran is widely utilized in agriculture due to its effectiveness against a range of insect pests. It is particularly noted for its systemic action, allowing it to control pests that feed on treated plants.
Target Pests
- Aphids: Effective in controlling aphid populations in various crops.
- Whiteflies: Demonstrated efficacy against whiteflies, which are common pests in greenhouses and field crops.
- Leafhoppers and Thrips: Controls these pests effectively, contributing to healthier crop yields.
Formulations and Application Methods
This compound is available in multiple formulations, including:
- Granules
- Soluble concentrates
- Baits and gels
These formulations can be applied through various methods such as soil drenching, foliar sprays, and as seed treatments .
Public Health Applications
This compound has shown promise in vector control, particularly against mosquitoes that transmit diseases like dengue fever and malaria. Its low toxicity to mammals makes it a suitable candidate for public health initiatives.
Efficacy Against Mosquitoes
Research indicates that this compound exhibits significant insecticidal activity against resistant strains of mosquitoes:
- Anopheles gambiae : A key malaria vector.
- Aedes aegypti : Known for transmitting dengue fever.
- Culex quinquefasciatus : Associated with various diseases including West Nile virus.
In studies, this compound demonstrated lower toxicity compared to traditional insecticides but maintained effectiveness against resistant strains, making it a viable alternative for vector control programs .
Toxicological Studies
While this compound is effective as an insecticide, its toxicological profile has been the subject of research. Studies have evaluated its effects on non-target organisms, including mammals.
Reproductive and Neurobehavioral Effects
Recent studies on mice have shown that exposure to this compound can lead to adverse reproductive and neurobehavioral outcomes:
- Increased litter size but altered sex ratios.
- Changes in movement and exploratory behavior in offspring.
- Dose-dependent effects on neurobehavioral parameters were observed, indicating potential risks associated with exposure .
Environmental Impact
The environmental impact of this compound has been assessed through various studies. Its systemic nature raises concerns about potential runoff into water bodies and effects on non-target species.
Persistence and Degradation
Research indicates that this compound degrades under environmental conditions; however, its persistence can vary based on soil type and climatic conditions. Monitoring programs are essential to evaluate its long-term effects on ecosystems .
Case Studies
Several case studies highlight the successful application of this compound in real-world scenarios:
Analyse Chemischer Reaktionen
Hydrolysis Pathways
Dinotefuran demonstrates stability under standard hydrolysis conditions but undergoes selective breakdown in biological systems:
Table 1: Hydrolysis Products and Conditions
-
Key Insight : Enzymatic hydrolysis dominates in mammals, producing UF as a primary metabolite . The nitro group remains intact under abiotic hydrolysis but is reductively cleaved in biological systems .
Photolysis and Environmental Degradation
This compound is susceptible to photodegradation, with half-lives varying by medium:
Table 2: Photolysis Data
| Medium | Half-Life (Days) | Major Degradants | Study Reference |
|---|---|---|---|
| Aqueous solution | 3–7 | MNG, NG (guanidine derivatives) | |
| Soil (surface) | 10–14 | FNG (2-nitro-1-(tetrahydro-3-furylmethyl)guanidine) |
-
Mechanism : UV exposure cleaves the nitroguanidine moiety, forming nitroso intermediates (e.g., MNG) and ultimately mineralizing to CO₂ .
Metabolic Transformations in Plants and Animals
This compound’s metabolism varies across organisms, as shown in Table 3:
Table 3: Species-Specific Metabolic Pathways
*TRR: Total Radioactive Residue
-
Plant-Specific Notes : In melons, UF is a terminal metabolite due to limited oxidative enzyme activity .
Synthetic and Analytical Reactions
This compound’s stability under analytical conditions informs detection methods:
Table 4: Analytical Method Performance
| Matrix | Recovery (%) | LOD (mg/kg) | Key Challenge | Reference |
|---|---|---|---|---|
| Melon | 70.6–93.5 | 0.02–0.05 | Polar metabolite separation | |
| Soil | 82–95 | 0.01 | Co-elution with humic acids |
-
Methodology : Reverse-phase HPLC with ammonium bicarbonate buffer enhances sensitivity for polar metabolites .
Reaction Kinetics and Environmental Fate
Eigenschaften
Molekularformel |
C7H14N4O3 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
YKBZOVFACRVRJN-UHFFFAOYSA-N |
Isomerische SMILES |
CN/C(=N\[N+](=O)[O-])/NCC1CCOC1 |
Kanonische SMILES |
CNC(=N[N+](=O)[O-])NCC1CCOC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













